molecular formula C16H22BF2NO3 B594764 4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine CAS No. 1313738-69-0

4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine

Cat. No.: B594764
CAS No.: 1313738-69-0
M. Wt: 325.163
InChI Key: DXHKMVVLQQJTIM-UHFFFAOYSA-N
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Description

4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a boronic acid derivative that features a morpholine ring and a dioxaborolane group. This compound is significant in organic synthesis, particularly in carbon-carbon coupling reactions, due to its unique structure and reactivity.

Mechanism of Action

Target of Action

The primary targets of the compound “4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine” are currently unknown This compound is a complex molecule and its interaction with biological systems is not well-studied

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it would be possible to map out the downstream effects and impacted pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or potassium phosphate.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is unique due to the presence of both a morpholine ring and a dioxaborolane group. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Properties

IUPAC Name

4-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-9-12(18)14(13(19)10-11)20-5-7-21-8-6-20/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHKMVVLQQJTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735075
Record name 4-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-69-0
Record name 4-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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